molecular formula C12H18O B073363 2-(1-Cyclohexenyl)cyclohexanone CAS No. 1502-22-3

2-(1-Cyclohexenyl)cyclohexanone

Cat. No. B073363
CAS RN: 1502-22-3
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-UHFFFAOYSA-N
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Description

2-(1-Cyclohexenyl)cyclohexanone is a perfuming agent. It is used for special solvents and as a raw material in agrochemicals and dyestuffs .


Synthesis Analysis

The synthesis of 2-(1-Cyclohexenyl)cyclohexanone involves a self-condensation reaction of cyclohexanone . Another method involves a Grignard reaction of cyclohexanone and a Grignard reagent in an organic solvent to form 1-vinyl cyclohexanol .


Molecular Structure Analysis

The molecular structure of 2-(1-Cyclohexenyl)cyclohexanone is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 178.2707 .


Chemical Reactions Analysis

The C-C bond and cyclic structure of 2-(1-Cyclohexenyl)cyclohexanone inhibit protolytic cracking, hydride transfer, and isomerization, while they enhance oligomerization and aromatization compared to a C-C bond and a linear structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Cyclohexenyl)cyclohexanone are available from the NIST Chemistry WebBook .

Scientific Research Applications

C12H18OC_{12}H_{18}OC12​H18​O

and a molecular weight of 178.2707 .

Thermochemistry Research

The compound is used in thermochemistry research. It has been studied for its thermodynamic properties, including enthalpy of combustion and formation . The data generated from these studies are critical for understanding the compound’s stability, reactivity, and potential energy transformations.

Catalysis

“2-(1-Cyclohexenyl)cyclohexanone” plays a significant role in catalysis. For instance, it has been used in the self-condensation of cyclohexanone, a reaction catalyzed by HRF5015, a perfluorosulfonic acid resin catalyst . The high selectivity of the dimer formation reaction, which is close to 100%, is particularly noteworthy .

Synthesis of Fine Chemicals

Cyclohexanone, a key intermediate in the synthesis of this compound, is crucial for producing fine chemicals . Therefore, “2-(1-Cyclohexenyl)cyclohexanone” could potentially be used as a precursor in the synthesis of various fine chemicals.

Biofuel Research

Cyclohexanone is also considered a promising second-generation biofuel . As a derivative of cyclohexanone, “2-(1-Cyclohexenyl)cyclohexanone” might have potential applications in biofuel research.

Perfuming Agent

This compound serves as a perfuming agent . Its unique structure could contribute to the creation of new fragrances or enhancement of existing ones.

Raw Material in Agrochemicals and Dyestuffs

“2-(1-Cyclohexenyl)cyclohexanone” is used as a raw material in the production of agrochemicals and dyestuffs . Its chemical properties could be beneficial in developing more effective and environmentally friendly products in these industries.

Environmental Chemistry

The compound’s unique catalytic behavior and high selectivity in self-condensation reactions make it an interesting subject in environmental chemistry . It could potentially contribute to the development of more sustainable chemical processes.

Safety and Hazards

2-(1-Cyclohexenyl)cyclohexanone is classified as a flammable liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of 2-(1-Cyclohexenyl)cyclohexanone involve its use as a raw material in agrochemicals and dyestuffs . It is also being investigated for its potential in catalytic self-condensation under mild conditions .

properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870879
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexenyl)cyclohexanone

CAS RN

1502-22-3
Record name Cyclohexenylcyclohexanone
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Record name 2-(1-Cyclohexenyl)cyclohexanone
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name 2-(1-cyclohexen-1-yl)cyclohexan-1-one
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Record name 2-(1-CYCLOHEXENYL)CYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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